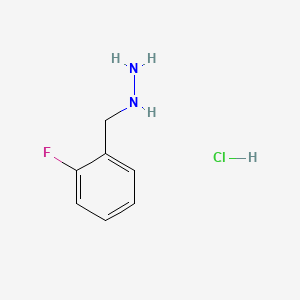

(2-Fluorobenzyl)hydrazine hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

(2-fluorophenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4,10H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOKFGZJUMXOEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216246-45-5 | |

| Record name | [(2-fluorophenyl)methyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Hydrazine Derivatives in Contemporary Chemical Research

Hydrazine (B178648) (N₂H₄) and its organic derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. researchgate.net This fundamental structure imparts unique chemical properties, making them versatile reagents and synthons in modern chemistry. researchgate.netcdnsciencepub.com Hydrazine itself is a powerful reducing agent and a nucleophile, properties that are modulated by the substitution of its hydrogen atoms with organic groups. researchgate.net

In contemporary research, hydrazine derivatives are indispensable. They serve as foundational materials for a wide array of functional molecules. researchgate.netresearchgate.net Their applications span numerous fields:

Pharmaceuticals and Agrochemicals: The hydrazine moiety is a key component in many biologically active compounds, including antimicrobial, anticancer, and antihypertensive agents. researchgate.netnih.gov The ability of the N-N bond to participate in the formation of various heterocyclic rings (like pyrazoles and pyridazines) makes hydrazine derivatives crucial in drug discovery and the development of new pesticides. cdnsciencepub.comresearchgate.netekb.eg

Materials Science: They are used as precursors for polymers, foaming agents for plastics, and as ligands for the creation of metal complexes and coordination polymers. researchgate.netchemistry-chemists.com

Propulsion and Energy: Certain hydrazine derivatives are high-energy materials, finding use as rocket fuels and in gas generators. researchgate.net

Organic Synthesis: As versatile intermediates, they are employed in reactions to form carbon-nitrogen and nitrogen-nitrogen bonds, enabling the construction of complex molecular architectures. cdnsciencepub.com The development of methods for the selective functionalization of hydrazine derivatives remains an active area of research. cdnsciencepub.com

The diverse reactivity and utility of the hydrazine functional group ensure that its derivatives continue to be a subject of intense academic and industrial investigation, bridging fundamental chemistry with practical applications. researchgate.net

Unique Structural Features and Their Implications for Research on 2 Fluorobenzyl Hydrazine Hydrochloride

(2-Fluorobenzyl)hydrazine (B57542) hydrochloride, with the chemical formula C₇H₁₀ClFN₂, possesses a molecular architecture that is key to its utility in chemical synthesis. bldpharm.com Its structure consists of a hydrazine (B178648) moiety attached to a benzyl (B1604629) group, which is substituted with a fluorine atom at the ortho (position 2) of the phenyl ring.

The defining structural characteristics are:

The Hydrazine Moiety (-NH-NH₂): This functional group has two nucleophilic nitrogen atoms, making the molecule a potent building block for forming new bonds, particularly in condensation reactions with carbonyl compounds to form hydrazones. researchgate.net In the hydrochloride salt, one or both of the nitrogen atoms are protonated, which modifies its reactivity and improves its stability and handling properties as a solid.

The 2-Fluoro Substituent: The fluorine atom at the ortho position of the benzyl ring has profound electronic effects. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. smolecule.com This effect alters the electron density distribution across the aromatic ring and can influence the reactivity of the benzylic carbon and the basicity of the hydrazine nitrogens. smolecule.com The presence of fluorine can also impact the pharmacokinetic properties of molecules derived from it, a feature of significant interest in medicinal chemistry. iucr.org

The Benzyl Group: The methylene (B1212753) bridge (-CH₂-) separating the phenyl ring from the hydrazine group provides conformational flexibility.

These features combined make (2-Fluorobenzyl)hydrazine hydrochloride a specialized reagent. The fluorine substitution can modulate reaction rates and selectivity compared to its non-fluorinated counterpart, benzylhydrazine (B1204620). smolecule.com Research on related fluorinated structures shows that the interplay of hydrogen bonding and interactions involving the fluorine atom can influence the crystal packing and solid-state structure of its derivatives. iucr.orgiucr.org

Physicochemical Properties of (2-Fluorobenzyl)hydrazine and its Hydrochloride Salt

| Property | (2-Fluorobenzyl)hydrazine | This compound | Source |

|---|---|---|---|

| Molecular Formula | C₇H₉FN₂ | C₇H₁₀ClFN₂ | nih.govbldpharm.com |

| Molecular Weight | 140.16 g/mol | 176.62 g/mol | nih.govbldpharm.com |

| Appearance | Colorless to pale yellow liquid | Solid | chembk.combldpharm.com |

| Boiling Point | ~265.8 °C | Not applicable | chembk.comsigmaaldrich.com |

| Storage | Store in freezer, under -20°C | Room temperature, inert atmosphere | bldpharm.comchembk.comchemicalbook.com |

Overview of Key Research Domains Pertaining to 2 Fluorobenzyl Hydrazine Hydrochloride

Established Synthesis Routes for this compound Precursors

The successful synthesis of this compound is predicated on the efficient preparation of its key precursors: 2-fluorobenzyl halides and hydrazine.

Preparation of 2-Fluorobenzyl Halides (e.g., 2-fluorobenzyl chloride, 2-fluorobenzyl bromide)

2-Fluorobenzyl halides are crucial intermediates, typically synthesized from 2-fluorotoluene (B1218778) through free-radical halogenation.

2-Fluorobenzyl chloride can be prepared by the chlorination of 2-fluorotoluene. A common method involves introducing chlorine gas into 2-fluorotoluene under UV light irradiation at elevated temperatures (100–200 °C). guidechem.comgoogle.com The use of a catalyst, such as phosphorus trichloride, can enhance the selectivity for mono-chlorination of the methyl group. guidechem.com

2-Fluorobenzyl bromide is often synthesized by the bromination of 2-fluorotoluene using N-bromosuccinimide (NBS) as the brominating agent in a solvent like carbon tetrachloride, with a radical initiator such as benzoyl peroxide. prepchem.com An alternative approach involves the reaction of 2-fluorotoluene with hydrobromic acid and hydrogen peroxide under illumination, which offers a cost-effective and high-purity route to the desired product. google.com

The table below summarizes typical reaction conditions for the synthesis of related benzyl (B1604629) halides, which can be adapted for 2-fluorobenzyl halides.

| Starting Material | Reagents | Catalyst/Initiator | Conditions | Product | Reference |

| 2-Bromo-4-fluorotoluene | N-Bromosuccinimide | Benzoyl Peroxide | Carbon tetrachloride | 2-Bromo-4-fluorobenzyl bromide | prepchem.com |

| 2-Chloro-6-fluorotoluene | Chlorine Gas | Phosphorus Trichloride | 180 °C, Metal Halide Lamp | 2-Chloro-6-fluorobenzyl chloride | guidechem.com |

| 2-Bromo-6-fluorotoluene | Hydrobromic Acid, Hydrogen Peroxide | Light | 6-24 hours | 2-Bromo-6-fluorobenzyl bromide | google.com |

Synthesis and Handling of Hydrazine Hydrate (B1144303) and Related Hydrazines

Hydrazine hydrate (N₂H₄·H₂O) is a key nucleophile in the synthesis of (2-fluorobenzyl)hydrazine. It is a colorless, fuming liquid with an ammonia-like odor. nih.gov Due to its hazardous nature, it is typically handled as an aqueous solution. nih.gov

Industrial production of hydrazine hydrate often involves the Raschig process or the ketazine process. The Raschig process involves the reaction of sodium hypochlorite (B82951) with ammonia (B1221849), while the ketazine process involves the reaction of ammonia and hydrogen peroxide with a ketone, followed by hydrolysis. synquestlabs.com For laboratory-scale synthesis, hydrazine hydrate can be prepared by heating hydrazine sulfate (B86663) with a strong base like sodium hydroxide (B78521). orgsyn.org

Due to its toxicity and potential for explosive decomposition, especially in its anhydrous form, hydrazine hydrate must be handled with appropriate safety precautions in a well-ventilated fume hood. orgsyn.org

Core Synthesis of this compound

The central part of the synthesis involves the reaction of a 2-fluorobenzyl halide with hydrazine hydrate, followed by the formation of the hydrochloride salt.

Direct Hydrazinolysis Reactions of 2-Fluorobenzyl Halides with Hydrazine Hydrate

The synthesis of (2-fluorobenzyl)hydrazine is achieved through the direct nucleophilic substitution of a 2-fluorobenzyl halide with hydrazine hydrate. This reaction, known as hydrazinolysis, involves the displacement of the halide ion by the hydrazine nucleophile. The reaction is typically carried out in a suitable solvent, and an excess of hydrazine hydrate is often used to minimize the formation of the double-substituted product, N,N'-bis(2-fluorobenzyl)hydrazine.

While a specific protocol for 2-fluorobenzyl chloride or bromide is not extensively detailed in the provided search results, analogous reactions with other substituted benzyl halides provide a general framework. For instance, the reaction of 2-chloro-6-fluorobenzyl chloride with adenine (B156593) (acting as a nucleophile) is carried out in n-hexane with a catalyst. guidechem.com The reaction of hydrazine hydrate with acid chlorides to form hydrazides is also well-documented and proceeds readily. rsc.orgprepchem.comorgsyn.org

Subsequent Salt Formation with Hydrochloric Acid

Following the hydrazinolysis reaction, the resulting (2-fluorobenzyl)hydrazine, which is a basic compound, is converted to its hydrochloride salt. This is typically achieved by treating a solution of the crude (2-fluorobenzyl)hydrazine with hydrochloric acid. The addition of HCl protonates the basic nitrogen atoms of the hydrazine moiety, leading to the precipitation of this compound. orgsyn.org This salt is often a more stable and easily handled solid compared to the free base. The product can then be purified by recrystallization.

Alternative Synthetic Approaches for Fluorinated Hydrazine Hydrochlorides

While the direct hydrazinolysis of benzyl halides is a common route, other methods exist for the synthesis of substituted hydrazines.

One alternative involves the reduction of a diazonium salt. For example, 2-ethylaniline (B167055) can be converted to its diazonium salt using hydrochloric acid and sodium nitrite (B80452) at low temperatures. Subsequent reduction of the diazonium salt with sodium sulfite (B76179) and sulfuric acid yields 2-ethylphenylhydrazine hydrochloride. scribd.com This approach could potentially be adapted for the synthesis of (2-fluorobenzyl)hydrazine from a suitable amino precursor.

Another approach involves a photocatalytic method for the synthesis of benzylhydrazine (B1204620) derivatives from unactivated phenylethanol analogues under mild, redox-neutral conditions. rsc.org This method offers a more environmentally friendly alternative to traditional methods.

Furthermore, the synthesis of benzotriazin-4(3H)-ones via a visible light-mediated photocyclization of acyclic aryl triazine precursors has been reported. nih.gov While not a direct synthesis of benzylhydrazines, it highlights the use of photochemical methods in the synthesis of related nitrogen-containing heterocyclic compounds.

Reduction of Diazonium Salts (e.g., from 2-fluoroaniline) with Bisulfite Solutions

One of the most established methods for preparing arylhydrazines involves the reduction of aryl diazonium salts. This two-step process begins with the diazotization of a primary aromatic amine, followed by reduction of the resulting diazonium salt. thieme-connect.de For the synthesis of a precursor to (2-Fluorobenzyl)hydrazine, 2-fluoroaniline (B146934) would be the logical starting material.

The general process involves diazotizing the aniline (B41778) derivative with a nitrite source, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0–5 °C) to form the corresponding diazonium salt. smolecule.comgoogle.com This intermediate is then reduced. While various reducing agents like stannous chloride or zinc dust can be used, sodium bisulfite or sodium sulfite is a common choice. thieme-connect.delibretexts.org

The reduction with sulfite may proceed through an initial sulfur-nitrogen coupling, forming an intermediate aryldiazene-sulfonate. libretexts.org Subsequent treatment with acid and warming facilitates the breakdown of this intermediate to yield the corresponding hydrazine, which can then be isolated as its hydrochloride salt. libretexts.orgdurham.ac.uk The reaction requires careful control of pH and temperature. For instance, if the sodium sulfite solution is too alkaline, undesirable side reactions can occur, leading to the formation of tars and a significant reduction in the yield of the desired phenylhydrazine (B124118). orgsyn.org The process generally involves heating the diazonium-sulfite mixture to facilitate the reaction, followed by acidification to liberate the hydrazine salt. orgsyn.org

Table 1: General Conditions for Phenylhydrazine Synthesis via Diazonium Salt Reduction

| Step | Reagent | Key Conditions | Purpose |

|---|---|---|---|

| Diazotization | Aniline, Hydrochloric Acid, Sodium Nitrite | 0-5 °C | Formation of the diazonium salt. |

| Reduction | Sodium Sulfite Solution | Cool to ~5 °C before adding diazonium salt solution. | The sulfite acts as the reducing agent. |

| Reaction | N/A | Warm to 60–70 °C | To drive the reduction to completion. |

| Isolation | Hydrochloric Acid | Acidify the mixture | To precipitate the final product as a hydrochloride salt. |

This table represents a generalized procedure based on the synthesis of phenylhydrazine and may be adapted for fluorinated analogues. orgsyn.org

Ionic Hydrogenation of Azines to Hydrazines

An alternative pathway to substituted hydrazines is the ionic hydrogenation of azines. Azines, also known as 2,3-diaza-1,3-butadienes, are formed by the condensation of two equivalents of an aldehyde or ketone with one equivalent of hydrazine. nih.govrsc.org For the synthesis of (2-Fluorobenzyl)hydrazine, the corresponding azine would be derived from 2-fluorobenzaldehyde.

The reduction of the C=N double bonds in azines can be challenging due to electron delocalization. unimi.it However, the reaction is facilitated by the presence of an acid, which protonates the nitrogen, making the carbon atom more susceptible to nucleophilic attack by a hydride source. unimi.it A well-suited reagent for this transformation is the borane-trimethylamine complex (NMe₃·BH₃), which is stable in acidic conditions. unimi.itresearchgate.net

This method offers an efficient route to 1,2-disubstituted hydrazines as their stable hydrochloride salts in high yields. researchgate.net The process is generally fast, and the isolation of the product is operationally simple. unimi.it The reduction of a freshly synthesized azine with a borane (B79455) complex in an acidic medium yields the desired hydrazine hydrochloride. unimi.it

Table 2: Key Features of Ionic Hydrogenation of Azines

| Feature | Description | Reference |

|---|---|---|

| Substrate | Azines (symmetrical or unsymmetrical) | unimi.it |

| Reagent | Borane-Trimethylamine Complex (NMe₃·BH₃) | unimi.itresearchgate.net |

| Activator | Acid (e.g., HCl) | unimi.it |

| Product | 1,2-Dialkylhydrazines (as hydrochloride salts) | researchgate.net |

| Advantages | Fast reaction times, simple workup, high yields, good functional group tolerance. | unimi.it |

Process Optimization and Scalability Studies in this compound Synthesis

Optimizing the synthesis of this compound is crucial for industrial applications, focusing on improving yield, purity, safety, and scalability. Key areas of investigation include the adoption of continuous flow processes and the systematic study of reaction parameters.

Continuous Flow Processes for Hydrazine Salt Synthesis

Continuous flow technology is emerging as a powerful tool in pharmaceutical manufacturing, offering significant advantages over traditional batch processing. researchgate.net These benefits include enhanced safety, improved heat and mass transfer, faster reactions, and the ability to telescope multiple reaction steps into an integrated sequence. researchgate.netwipo.int

For the synthesis of hydrazine salts starting from anilines, a continuous flow process can integrate the diazotization, reduction, and salt formation steps into a single, automated reactor system. wipo.int For example, a process for synthesizing 4-chlorophenylhydrazine (B93024) salt has been developed where the starting materials (4-chloroaniline, diazotization reagent, reducing agent, and acid) are continuously fed into an integrated reactor. wipo.int The entire three-step sequence is completed in under 20 minutes, a dramatic reduction compared to batch methods. wipo.int This approach leads to a high-purity product (≥99%) with yields often exceeding 99%, without requiring separate purification steps to remove by-products common in batch synthesis. wipo.int

The application of flow technology to hydrazine synthesis can achieve high productivity. acs.org Such systems minimize waste by generating only the necessary amount of reactive species, like diazonium salts, for immediate use, thereby avoiding the accumulation of hazardous intermediates. acs.org

Influence of Reaction Conditions on Yield and Purity

The yield and purity of this compound are highly dependent on the specific reaction conditions employed during its synthesis. Optimizing these parameters is a critical step in developing a robust and efficient manufacturing process.

Key parameters that influence the reaction outcome include temperature, solvent, and the molar ratio of reactants. researchgate.netresearchgate.net For instance, in reactions involving hydrazine, controlling the amount of the reagent is essential. Using an insufficient amount can lead to incomplete reactions, while an excess may complicate purification or lead to side reactions. researchgate.net

A systematic study to find the optimal conditions typically involves varying one parameter at a time while keeping others constant.

Table 3: Example of Reaction Condition Optimization

| Entry | Solvent | Temperature (°C) | Reactant Ratio (A:B) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene (B28343) | Reflux | 1 : 2 | 91 |

| 2 | 1,4-Dioxane | Reflux | 1 : 2 | 96 |

| 3 | Dichloromethane (B109758) | Room Temp | 1 : 2 | 97 |

| 4 | Dichloromethane | Room Temp | 1 : 1.5 | <97 |

| 5 | Dichloromethane | Room Temp | 1 : 1.1 | <97 |

This table is a generalized representation based on optimization studies for hydrazine derivative synthesis, demonstrating how changing solvent, temperature, and reactant ratios can significantly impact product yield. researchgate.net

The choice of solvent can dramatically affect reaction rates and yields. In one study, switching from refluxing toluene to room temperature dichloromethane not only improved the yield but also made the process more energy-efficient. researchgate.net Similarly, temperature control is vital; for example, the hydrazine substitution of certain aromatic fluorides proceeds optimally at -25 °C. researchgate.net The careful optimization of these conditions is paramount for achieving the desired product in high yield and purity.

This compound as a Crucial Building Block in Complex Molecule Construction

The utility of this compound as a synthetic precursor stems from the high reactivity of the hydrazine functional group. nbinno.comresearchgate.net This group can participate in a wide array of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures. As a bifunctional reagent, it possesses two nitrogen atoms with differing nucleophilicity, enabling regioselective reactions under controlled conditions. researchgate.net Its role as a foundational piece in molecule construction is primarily demonstrated through its application in nucleophilic substitution, condensation, and reductive amination reactions.

The hydrazine moiety in (2-fluorobenzyl)hydrazine is a potent nucleophile, capable of displacing leaving groups in a variety of electrophilic substrates. researchgate.net This S_N2-type reactivity is fundamental to creating new carbon-nitrogen or nitrogen-heteroatom bonds. The terminal -NH2 group is generally the more reactive nucleophilic site compared to the substituted -NH- group. researchgate.net

This reactivity is exploited in the synthesis of more complex hydrazine derivatives. For instance, (2-fluorobenzyl)hydrazine can react with activated aryl halides, such as those bearing strong electron-withdrawing groups (e.g., nitro groups), to form N-aryl-N'-(2-fluorobenzyl)hydrazines. nih.gov This process, known as nucleophilic aromatic substitution (S_NAr), is a cornerstone of synthetic chemistry for building complex aromatic systems. Similarly, it can undergo allylic substitution with substrates like allyl acetates, often catalyzed by transition metals such as palladium, to yield N-allyl-N'-(2-fluorobenzyl)hydrazine derivatives. organic-chemistry.org

Table 1: Examples of Nucleophilic Substitution Reactions with Hydrazine Derivatives

| Electrophile | Hydrazine Nucleophile | Product Type | Catalyst/Conditions |

|---|---|---|---|

| Activated Aryl Halide | (2-Fluorobenzyl)hydrazine | N-Aryl-N'-(2-fluorobenzyl)hydrazine | Base, Heat |

| Allyl Acetate (B1210297) | (2-Fluorobenzyl)hydrazine | N-Allyl-N'-(2-fluorobenzyl)hydrazine | Palladium Catalyst |

This table illustrates general reaction types where this compound can be employed as a nucleophile.

One of the most widespread applications of this compound is its condensation reaction with aldehydes and ketones to form stable (2-fluorobenzyl)hydrazones. wikipedia.orglibretexts.org This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form a C=N double bond. wikipedia.org The use of the hydrochloride salt is common and often requires neutralisation or the use of a base to free the nucleophilic hydrazine, though some reactions can proceed under acidic catalysis. orgsyn.orgnih.gov

The resulting hydrazones are not merely final products but are highly versatile intermediates for constructing elaborate heterocyclic systems. nih.gov

Pyrazole Synthesis : (2-Fluorobenzyl)hydrazones derived from β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds can undergo intramolecular cyclization to yield highly substituted pyrazoles. nih.govorganic-chemistry.org Pyrazoles are a prominent scaffold in medicinal chemistry.

Pyridazinone Synthesis : Reaction of (2-fluorobenzyl)hydrazine with specific keto-acids or their derivatives can lead to the formation of pyridazinone rings, another heterocyclic core found in numerous biologically active molecules. nih.govnih.gov

This compound is a valuable reagent in reductive amination, a process more specifically termed reductive hydrazination when a hydrazine is used. nih.gov This one-pot method transforms carbonyl compounds (aldehydes and ketones) into their corresponding substituted hydrazine derivatives. The reaction proceeds via the in-situ formation of a (2-fluorobenzyl)hydrazone intermediate, as described in the section above. This intermediate is then immediately reduced without being isolated. nih.govrsc.org

General Scheme for Reductive Hydrazination:

Hydrazone Formation: R₂C=O + H₂NNH-CH₂-Ar → R₂C=NNH-CH₂-Ar + H₂O

Reduction: R₂C=NNH-CH₂-Ar + [H] → R₂CH-NHNH-CH₂-Ar

(Where Ar = 2-fluorophenyl, [H] = reducing agent)

Modern methods utilize efficient catalysts, such as those based on cobalt or nickel, and can even be performed enantioselectively to produce chiral hydrazine products. rsc.orgnih.gov Enzymatic approaches using imine reductases (IREDs) also show great promise for the sustainable and selective synthesis of N-alkylhydrazines via reductive hydrazination. nih.gov

Strategic Impact of the Fluorine Atom on Synthetic Transformations

The fluorine atom at the ortho-position of the benzyl group is not a passive spectator. Its unique electronic properties—high electronegativity and size similar to hydrogen—exert a significant influence on the reactivity and selectivity of synthetic transformations involving this compound. nih.govnih.gov

The fluorine atom's primary influence stems from its powerful electron-withdrawing inductive effect (-I effect). vaia.com This effect alters the electron density distribution across the entire molecule.

Effect on the Benzene (B151609) Ring : The strong -I effect deactivates the aromatic ring towards electrophilic substitution compared to unsubstituted toluene. However, this is partially counteracted by fluorine's ability to donate a lone pair of electrons via resonance (a +M or +R effect). The resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. vaia.com In (2-fluorobenzyl)hydrazine, this influences any subsequent reactions on the aromatic ring.

Effect on the Hydrazine Moiety : The inductive pull of the fluorine atom is transmitted through the benzyl-CH₂- group to the hydrazine nitrogens. This withdrawal of electron density reduces the basicity and nucleophilicity of the hydrazine group compared to its non-fluorinated analogue, benzylhydrazine. researchgate.netnih.gov This modulation can be synthetically useful for controlling reactivity.

Effect on Acidity : The electron-withdrawing nature of fluorine can increase the acidity of the N-H protons in the hydrazine moiety and its derivatives. This can influence the rates of reactions where deprotonation is a key step.

Computational studies on analogous fluorinated π-systems confirm that fluorination pulls electron density toward the periphery of the molecule and energetically stabilizes the frontier molecular orbitals (HOMO and LUMO). nih.gov

The electronic perturbations caused by the fluorine atom directly translate into changes in reaction kinetics and selectivity.

Reaction Rates : The reduced nucleophilicity of the hydrazine group due to the fluorine's -I effect can slow the rate of nucleophilic attack on electrophiles. researchgate.net For example, the initial condensation with a carbonyl to form a hydrazone might proceed more slowly than with unsubstituted benzylhydrazine under identical conditions. However, in multi-step reactions, the effect can be complex. For instance, if the departure of a leaving group is the rate-determining step, the fluorine's ability to stabilize transient negative charges could potentially accelerate the reaction.

Selectivity : In reactions where multiple pathways are possible, the electronic influence of fluorine can enhance selectivity. By attenuating the reactivity of the hydrazine nucleophile, it can sometimes prevent side reactions that might occur with more reactive hydrazines. Furthermore, the steric bulk of the ortho-fluorine, although minimal, can play a role in directing the approach of reagents, influencing diastereoselectivity in reactions involving the creation of new chiral centers.

Table 2: Summary of Fluorine's Electronic Effects

| Electronic Effect | Consequence on (2-Fluorobenzyl)hydrazine | Synthetic Implication |

|---|---|---|

| Inductive Effect (-I) | Reduces electron density on the benzyl ring and hydrazine nitrogens. | Decreases ring reactivity to electrophiles; lowers nucleophilicity/basicity of hydrazine. |

| Mesomeric Effect (+M) | Donates electron density to the ring via resonance. | Directs electrophilic aromatic substitution to ortho/para positions. |

| Combined Effects | Modulates N-H acidity and stabilizes adjacent charges. | Influences reaction rates and can improve selectivity by tempering reactivity. |

Synthesis of Diverse Chemical Structures and Scaffolds

This compound serves as a pivotal reagent in advanced organic synthesis, enabling the construction of a wide array of complex chemical structures. Its utility stems from the presence of a reactive hydrazine moiety attached to a fluorinated benzyl group. This combination allows for its incorporation as a key building block in cyclization and condensation reactions, leading to valuable molecular scaffolds, particularly nitrogen-containing heterocycles. The fluorine atom on the phenyl ring can modulate the electronic properties, lipophilicity, metabolic stability, and binding affinity of the final compounds, making this reagent particularly valuable in medicinal chemistry and materials science. rsc.orgacs.org

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Triazoles, Pyrazolopyrimidines)

The primary application of this compound in scaffold synthesis is the formation of heterocyclic rings. The hydrazine functional group is a versatile precursor for building five- and six-membered rings containing nitrogen.

Pyrazoles: The synthesis of pyrazoles, a class of five-membered heterocycles with two adjacent nitrogen atoms, is a well-established process frequently employing hydrazine derivatives. The Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.gov In this context, this compound can react with various 1,3-diketones, β-ketoesters, or α,β-unsaturated ketones (chalcones) to yield 1-(2-fluorobenzyl)pyrazoles. nih.govdtic.mil The reaction typically proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. rsc.org The reaction conditions can be optimized using different solvents, such as ethanol (B145695) or acetic acid, and may be promoted by acidic or basic catalysts. nih.govdtic.mil For instance, the cyclocondensation of aryl hydrazine hydrochlorides with 1,3-diketones has shown good yields and regioselectivity in aprotic dipolar solvents. nih.gov

Triazoles: this compound is also a precursor for 1,2,4-triazoles and 1,2,3-triazoles. The synthesis of 1,2,4-triazoles can be achieved through various condensation reactions. One common method involves the reaction of hydrazines with compounds containing a dicarbonyl or equivalent functionality. nih.govtib.eu For example, the reaction of a hydrazine with acylhydrazides or thioamides can lead to the formation of the 1,2,4-triazole (B32235) core. nih.gov

The synthesis of 1,2,3-triazoles using hydrazine derivatives represents an azide-free approach. researchgate.net Research has demonstrated that substituted 1,2,3-triazoles bearing an allomaltol fragment can be synthesized from the reaction of pyrano[2,3-d]isoxazolone derivatives with various hydrazine hydrochlorides. sci-hub.se This process involves the formation of a hydrazone intermediate that undergoes a base-promoted Boulton–Katritzky rearrangement to yield the final 1,2,3-triazole structure. sci-hub.se

Pyrazolopyrimidines: The synthesis of fused heterocyclic systems like pyrazolopyrimidines can also utilize hydrazine precursors. These bicyclic structures are of significant interest in medicinal chemistry. For example, 1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized, demonstrating the construction of this scaffold which is central to many biologically active compounds. chembk.com The synthesis often begins with a substituted pyrazole, which can be formed from a hydrazine like (2-fluorobenzyl)hydrazine, followed by the construction of the fused pyrimidine (B1678525) ring.

Table 1: Synthesis of Heterocycles Using Hydrazine Precursors

| Heterocycle | Typical Reaction Partner(s) | General Method | Reference(s) |

|---|---|---|---|

| Pyrazoles | 1,3-Diketones, β-Ketoesters, Chalcones | Condensation and cyclization (e.g., Knorr synthesis) | nih.gov, dtic.mil |

| 1,2,4-Triazoles | Acylhydrazides, Thioamides, CS2/KOH | Condensation and cyclization | nih.gov |

| 1,2,3-Triazoles | Pyrano[2,3-d]isoxazolones | Hydrazone formation followed by Boulton–Katritzky rearrangement | sci-hub.se |

| Pyrazolopyrimidines | Substituted pyrazole precursors | Ring fusion/annulation reactions | chembk.com |

Construction of Bioactive Compound Libraries

The efficient synthesis of diverse heterocyclic scaffolds using this compound is instrumental in the construction of compound libraries for drug discovery. nbinno.com These libraries, containing systematically varied structures, are screened for biological activity against various therapeutic targets. The inclusion of the 2-fluorobenzyl moiety is a deliberate design choice, as the incorporation of fluorine into drug candidates is known to enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity. rsc.orgacs.orgnih.gov

Fluorinated pyrazoles and triazoles, accessible from this reagent, are prominent in medicinal chemistry. nih.govnih.gov

Anticancer Activity: New pyrazole derivatives have been synthesized and tested for their cytotoxicity against cancer cell lines like breast cancer (MCF-7). rsc.org Similarly, various 1,2,3-triazole and 1,2,4-triazole derivatives have demonstrated potent anticancer effects. nih.gov

Antimicrobial Activity: Libraries of pyrazoline and pyrazole derivatives have been evaluated for their antibacterial and antifungal properties. dtic.mil The triazole ring is a core component of numerous successful antifungal drugs, and new derivatives are continually explored for improved efficacy. nih.gov

By using this compound as a foundational building block, chemists can rapidly generate libraries of novel, fluorinated heterocycles, increasing the probability of identifying new lead compounds with potential therapeutic applications. nbinno.com

Preparation of Functional Materials with Tailored Properties

Beyond its role in medicinal chemistry, this compound is a valuable precursor for synthesizing molecules used in advanced functional materials. The unique physicochemical properties conferred by organofluorine compounds are leveraged in materials science for applications ranging from electronics to specialized coatings. rsc.orgnih.gov

A notable application is in the development of marine antifouling coatings. In one study, a fluorinated-triazole was used to modify zinc oxide (ZnO) nanoparticles. mdpi.com The resulting material exhibited a synergistic effect between the triazole ring and the fluorinated aromatic component, creating a hydrophobic surface that effectively prevented the adhesion of bacteria and inhibited the growth of algae and mussels. mdpi.com This demonstrates the creation of a functional material with properties tailored specifically for a demanding environmental application.

Furthermore, the principles of incorporating fluorinated nitrogen heterocycles extend to organic electronics. For example, fluorinated pyrazine-based donor-acceptor (D-A) conjugated polymers have been developed for use in non-fullerene polymer solar cells. rsc.org The introduction of fluorine atoms into the polymer backbone can modulate the electronic energy levels, which is critical for achieving high power conversion efficiencies in organic photovoltaic devices. rsc.org While this example uses pyrazine, it highlights the established strategy of using fluorinated heterocycles, such as those accessible from (2-fluorobenzyl)hydrazine, to create materials with tailored optoelectronic properties. The development of such materials is also relevant for molecular imaging and other nanotechnology applications. nih.gov

Table 2: Examples of Functional Materials Incorporating Fluorinated Heterocyclic Motifs

| Material Class | Example Application | Tailored Property | Functional Moiety Principle | Reference(s) |

|---|---|---|---|---|

| Surface Coatings | Marine antifouling | Hydrophobicity, Antibacterial | Fluorinated triazole | mdpi.com |

| Organic Electronics | Polymer solar cells | Tuned energy levels, High efficiency | Fluorinated conjugated polymer | rsc.org |

| Biomaterials | Molecular imaging (e.g., 19F MRI) | Low background signal, High sensitivity | C-F bond presence | nih.gov |

Investigations into Medicinal Chemistry and Biological Activity Profiling

(2-Fluorobenzyl)hydrazine (B57542) Hydrochloride as a Lead Scaffold for Rational Drug Design

(2-Fluorobenzyl)hydrazine hydrochloride serves as a valuable starting point, or scaffold, in rational drug design. Its hydrazine (B178648) moiety is a key functional group that allows for participation in various chemical reactions to form more complex molecules, such as hydrazones or heterocycles. The presence of the 2-fluorobenzyl group can enhance lipophilicity and modulate the electronic properties of derivative compounds, which may influence their biological activity. This makes the compound an important building block for the synthesis of new pharmaceutical agents with potential therapeutic applications. nbinno.com Researchers utilize it as a precursor for creating libraries of derivatives to be screened for various biological activities.

The synthesis of novel drug candidates often begins with a versatile precursor like this compound. A common synthetic strategy involves the reaction of the hydrazine group with other molecules to create more complex structures. For instance, fluorobenzoylhydrazides can be reacted with alkyl or aryl isothiocyanates in boiling ethanol (B145695) to produce 1-fluorobenzoyl-4-aryl/(alkyl)thiosemicarbazides. nih.gov These thiosemicarbazides can then be cyclized in boiling aqueous sodium hydroxide (B78521) to yield corresponding 1,2,4-triazole-3-thiones. nih.gov

Another approach involves reacting 2-hydrazinyl-3-methyl quinazoline-4(3H)-one, a hydrazine derivative, with various aldehydes to form Schiff bases, which are then cyclized to create novel quinazolinone-based compounds. nih.gov Similarly, hydrazide derivatives can be reacted with aldehydes to form hydrazones, which can be further modified. For example, the cyclocondensation of hydrazones with thioglycolic and thiolactic acids yields thiazolidinone derivatives. mdpi.com These synthetic routes demonstrate how the core hydrazine structure is elaborated to produce a diverse range of fluorinated derivatives for biological testing. nih.govscholaris.ca

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of hydrazine, SAR analyses have revealed key structural features that govern their biological effects.

In a series of fluorobenzoylthiosemicarbazides, the antibacterial activity was found to be highly dependent on the substitution pattern at the N4 aryl position. nih.gov The highest potency was observed in derivatives containing a trifluoromethyl group, such as 15a and 15b, which were active against both reference and pathogenic bacterial strains. nih.gov

For antifungal hydrazine-based compounds, the electronic properties of substituents on the aromatic ring play a significant role. The addition of an electro-donating methoxy (B1213986) group affected antifungal activity, while the presence of an electro-withdrawing trifluoromethyl group was important for enhancing efficacy against certain fungal strains. nih.gov In studies on quinazolinone-hydrazide-triazole hybrids as anticancer agents, derivatives with a para-bromophenyl moiety showed the most potent growth-inhibitory effects against specific cancer cell lines. nih.gov These findings highlight how systematic structural modifications can be used to fine-tune the biological activity of hydrazine-based compounds.

Exploration of Biological Activities

Derivatives synthesized from the (2-Fluorobenzyl)hydrazine scaffold have been evaluated for a range of biological activities, demonstrating the broad therapeutic potential of this chemical class.

Hydrazine derivatives are a well-established class of antimicrobial agents. nih.gov Studies have shown that compounds derived from fluorinated hydrazines possess significant antibacterial and antifungal properties.

Antibacterial Activity: Fluorobenzoylthiosemicarbazides, which can be synthesized from fluorobenzoic hydrazides, have been tested against a panel of Gram-positive bacteria. nih.gov The activity of these compounds was found to be highly dependent on the specific chemical groups attached. Derivatives with a trifluoromethyl group demonstrated notable activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov In another study, certain hydrazide-hydrazone derivatives showed potent activity against Gram-positive bacteria, with MIC values as low as 0.002–0.98 µg/mL. nih.gov

Antifungal Activity: Hydrazine-based compounds have also shown promise as antifungal agents, particularly against Candida albicans. nih.gov Certain derivatives were effective not only against wild-type C. albicans but also against drug-resistant clinical isolates. nih.gov These compounds were found to be fungicidal, decrease the formation of biofilms, and exhibit low toxicity to host cells in preliminary studies. nih.gov The research suggests that hydrazine derivatives could be lead compounds for the development of new antifungal drugs. nih.gov

| Compound Type | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Trifluoromethyl-substituted thiosemicarbazides (e.g., 15a, 15b) | Staphylococcus aureus (MSSA & MRSA) | 7.82 - 31.25 µg/mL | nih.gov |

| Hydrazide-hydrazones (e.g., Compounds 8, 9, 10) | Gram-positive bacteria | 0.002 - 0.98 µg/mL | nih.gov |

| Isonicotinic acid hydrazide-hydrazones (e.g., Compound 15) | Gram-positive bacteria | 1.95 - 7.81 μg/mL | nih.gov |

| Hydrazine-based compounds (Hyd.H, Hyd.OCH3, Hyd.Cl) | Candida albicans (including drug-resistant isolates) | Fungicidal, Anti-biofilm | nih.gov |

The anticancer potential of hydrazine derivatives has been an active area of research. smolecule.com The (2-Fluorobenzyl)hydrazine scaffold can be used to create molecules that target cancer cells. For example, it can serve as a precursor for triazole derivatives, which have shown inhibitory activity against breast cancer cell lines (MCF-7) with IC₅₀ values below 10 µM.

A series of new quinazolinone-hydrazide-triazole hybrids were synthesized and evaluated for their ability to inhibit cancer cell growth. nih.gov Several of these compounds were effective at inhibiting the proliferation of various cancer cell lines. Notably, compound CM9, which features a para-bromophenyl group, was highly effective against the EBC-1 lung cancer cell line, which has an amplified MET gene, displaying an IC₅₀ value of 8.6 ± 1.9 µM. nih.gov This compound also showed good activity against U-87MG (glioblastoma) and HT-29 (colon carcinoma) cells. nih.gov Cytotoxicity studies on other synthesized benzohydrazide (B10538) derivatives indicated that they had cell viability greater than 80%, suggesting they could be safely developed as drug candidates. nih.gov

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Triazole derivatives | MCF-7 (Breast) | <10 µM | |

| CM9 (Quinazolinone-hydrazide-triazole hybrid) | EBC-1 (Lung) | 8.6 ± 1.9 µM | nih.gov |

| CM9 (Quinazolinone-hydrazide-triazole hybrid) | U-87MG (Glioblastoma) | 18.4 ± 2.3 µM | nih.gov |

| CM10 (Quinazolinone-hydrazide-triazole hybrid) | U-87MG (Glioblastoma) | 24.6 ± 2.6 µM | nih.gov |

| Compound 11 (Benzohydrazide derivative) | BChE (Enzyme target) | 0.12 ± 0.09 µM | nih.gov |

The investigation into the antiviral properties of hydrazine derivatives is an emerging field. While direct studies on this compound are limited, related structures have been assessed for antiviral efficacy. For example, a study on fluorinated corroles, which are complex heterocyclic molecules, demonstrated potent antiviral activity against human cytomegalovirus (hCMV). nih.gov Although structurally distinct from simple hydrazine salts, this research highlights the potential utility of incorporating fluorine atoms into molecules designed to combat viral infections. The principles learned from such studies could guide the future design of antiviral agents based on the (2-Fluorobenzyl)hydrazine scaffold. nih.gov

Emerging Therapeutic Applications

The unique chemical structure of this compound has prompted investigations into its potential for several therapeutic applications, most notably as a precursor for soluble guanylate cyclase (sGC) stimulators and in the exploration of neuroprotective agents.

sGC Stimulators: this compound has been utilized as a key reactant in the synthesis of novel soluble guanylate cyclase (sGC) stimulators. google.comunifiedpatents.com sGC is a critical enzyme in the nitric oxide (NO) signaling pathway; its activation leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates various physiological processes including vasodilation and inhibition of smooth muscle proliferation. google.comunifiedpatents.com Consequently, sGC stimulators are being investigated for the treatment of cardiovascular diseases such as pulmonary hypertension and heart failure. google.comunifiedpatents.com Patents describing the synthesis of pyrazole-based sGC stimulators explicitly mention the use of this compound in their synthetic schemes. google.comunifiedpatents.com

Neuroprotective Effects: While direct studies on the neuroprotective effects of this compound are limited, research on related hydrazine derivatives suggests a potential role in this area. For instance, novel aroylhydrazone derivatives have demonstrated significant neuroprotective effects in in-vitro models of neurotoxicity by preserving synaptosomal viability and levels of reduced glutathione. nih.gov These compounds may exert their neuroprotective action by stabilizing synaptosomal membranes and/or through their antioxidant properties. nih.gov Furthermore, other benzyl (B1604629) derivatives have been shown to exhibit binding affinity for cannabinoid receptors, which are known to be involved in neuroprotective mechanisms. nih.gov These findings suggest that the (2-Fluorobenzyl)hydrazine scaffold could be a valuable starting point for the development of new neuroprotective agents.

Mechanistic Elucidation of Biological Action

Understanding the mechanisms through which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on their ability to inhibit specific enzymes, their binding affinity to biological receptors, and their influence on cellular pathways.

The hydrazine and fluorobenzyl moieties present in the molecule are known to interact with various enzymes, leading to their inhibition.

α-Amylase Inhibition: While there is no direct evidence of this compound inhibiting α-amylase, other hydrazine derivatives have been explored for their effects on carbohydrate-metabolizing enzymes. The general mechanism of enzyme inhibition can be competitive, non-competitive, or uncompetitive, each affecting the enzyme's kinetic parameters (Km and Vmax) differently. youtube.com Further research is needed to determine if this compound possesses any inhibitory activity against α-amylase.

Table 1: Investigated Enzymatic Inhibition

| Enzyme | Compound Class | Mechanism of Inhibition | Reference |

|---|

CYP121A1 Inhibition: CYP121A1 is a cytochrome P450 enzyme essential for the viability of Mycobacterium tuberculosis, making it an attractive target for new anti-tuberculosis drugs. There is currently no published research on the inhibition of CYP121A1 by this compound.

The interaction of small molecules with specific receptors is a fundamental aspect of their pharmacological activity.

Studies on N-phenylpiperazine derivatives, which share structural similarities with the benzyl portion of the target compound, have shown binding affinity to the α1A-adrenoceptor. rsc.org Molecular docking studies of these derivatives have identified key binding sites within the receptor, with interactions driven by hydrogen bonds and electrostatic forces. rsc.org Similarly, certain benzyl derivatives have been found to bind to human opioid and cannabinoid receptors, suggesting potential applications in pain management and CNS disorders. nih.gov These studies highlight the potential for the fluorobenzyl moiety to participate in specific ligand-protein interactions, although direct binding studies for this compound are needed.

Table 2: Receptor Binding Affinity of Related Compounds

| Receptor | Compound Class | Binding Characteristics | Reference |

|---|---|---|---|

| α1A-adrenoceptor | N-Phenylpiperazine derivatives | Hydrogen bonds and electrostatic forces | rsc.org |

The hydrazine component of the molecule can influence cellular processes.

Research on hydrazine itself has shown that it can induce a cellular response involving the activation of DNA damage checkpoints, specifically the G2/M checkpoint, and can lead to S-phase cell cycle arrest. nih.gov Furthermore, cells deficient in homology-dependent DNA repair proteins have shown increased sensitivity to hydrazine. nih.gov While these effects are for the parent hydrazine molecule, they provide insight into the potential cellular pathways that could be modulated by its derivatives. Additionally, certain 2-arylquinazolin-4-hydrazines have been designed as NO-donors that can be activated in an oxidative environment, leading to the release of nitric oxide, which has a wide range of signaling functions. acs.org This suggests that under specific biological conditions, the hydrazine moiety in this compound could be involved in redox-sensitive cellular signaling.

Theoretical and Computational Chemistry Studies of 2 Fluorobenzyl Hydrazine Hydrochloride

Quantum Chemical Investigations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the structural and electronic properties of hydrazine (B178648) derivatives. imist.maimist.ma DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), allow for the optimization of molecular geometries and the prediction of various molecular properties. imist.ma

Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important parameter for molecular stability; a larger energy gap implies higher stability and lower reactivity. mdpi.com

For analogous hydrazine derivatives, DFT calculations have been used to determine these orbital energies. mdpi.com The presence of electron-withdrawing or donating groups can significantly influence the energies of these orbitals. In (2-Fluorobenzyl)hydrazine (B57542) hydrochloride, the fluorine atom, being highly electronegative, is expected to influence the electron density distribution and the energies of the frontier orbitals.

Charge Distribution: The distribution of charge within a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. Different colors on the MEP surface represent different electrostatic potential values. Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity, while blue regions indicate positive electrostatic potential, corresponding to electrophilic reactivity. For hydrazine derivatives, MEP maps have been used to understand their chemical reactivity. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Hydrazine Derivative This table presents representative data for a substituted hydrazine derivative calculated using DFT, as specific data for (2-Fluorobenzyl)hydrazine hydrochloride is not available in the provided search results.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Based on the frontier orbital energies, several global reactivity descriptors can be calculated to predict the reactivity of a molecule. These parameters, derived from DFT calculations, provide a quantitative measure of the molecule's reactivity. imist.ma

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution, calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule, calculated as ω = χ² / (2η).

These parameters are instrumental in predicting how this compound might interact with other molecules and in understanding its reaction mechanisms. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile.

Vibrational Analysis: Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. mdpi.com A comparison between the calculated and experimental spectra can confirm the molecular structure. For complex molecules like this compound, theoretical calculations are invaluable for interpreting the vibrational spectra. researchgate.net

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies, oscillator strengths, and corresponding wavelengths. mdpi.com This allows for the interpretation of the experimental UV-Vis spectrum and provides insights into the electronic structure of the molecule.

Table 2: Illustrative Calculated Vibrational Frequencies for a Hydrazine Derivative This table presents a selection of calculated vibrational modes for a similar hydrazine-containing compound. Specific assignments for this compound would require dedicated calculations.

| Vibrational Mode | Calculated Wavenumber (cm-1) |

|---|---|

| N-H Stretch | 3350 |

| C-H Stretch (aromatic) | 3100 |

| C=C Stretch (aromatic) | 1600 |

| N-N Stretch | 1100 |

| C-F Stretch | 1250 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques that provide insights into the three-dimensional structure and dynamic behavior of molecules.

Molecules can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. researchgate.net For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial for understanding its preferred three-dimensional structure.

Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. nih.gov This process is essential for obtaining a stable, low-energy conformation of the molecule, which is then used for further studies such as docking and molecular dynamics simulations. Studies on similar molecules with ortho-substituents have shown that the halogen atom can have a significant effect on the preferred conformation. sintef.noresearchgate.net

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov In the context of drug design and discovery, MD simulations are used to investigate the stability of a ligand bound to a protein's active site. nih.govspringernature.com

Starting with a docked complex of this compound and a target protein, an MD simulation can provide detailed information about the dynamics of the interaction. Key parameters analyzed during an MD simulation to assess the stability of the protein-ligand complex include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD indicates that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average positions. High RMSF values suggest greater flexibility.

Hydrogen Bonds: The number and persistence of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. Stable hydrogen bonds are indicative of a strong interaction. researchgate.net

Binding Free Energy: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy of the ligand to the protein, providing a quantitative measure of the binding affinity. researchgate.net

MD simulations can reveal the key interactions responsible for the binding of this compound to its target and can help in understanding the mechanism of action at a molecular level. nih.govcam.ac.uk

In Silico Approaches for Drug Discovery and Optimization

Computational chemistry offers a powerful lens through which the therapeutic potential of this compound can be explored. By simulating its behavior at a molecular level, researchers can predict its interactions with biological systems, assess its drug-like properties, and guide further experimental studies.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity. For this compound, a likely target class includes monoamine oxidases (MAO-A and MAO-B), as hydrazine derivatives are well-known inhibitors of these enzymes. nih.govresearchgate.net

Docking simulations would involve placing the 3D structure of (2-Fluorobenzyl)hydrazine into the active site of MAO-A and MAO-B crystal structures. The simulation algorithm then explores various binding poses and scores them based on binding affinity, typically expressed in kcal/mol. nih.gov A lower binding energy indicates a more stable and favorable interaction. The analysis of the best-docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the active site.

For instance, the fluorinated benzyl (B1604629) ring could engage in hydrophobic interactions, while the hydrazine moiety could form critical hydrogen bonds with the enzyme's active site residues, a common feature for this class of inhibitors. springernature.com

Table 1: Illustrative Molecular Docking Results of (2-Fluorobenzyl)hydrazine Against MAO Isoforms

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| MAO-A | -7.8 | TYR407, PHE208, GLN215 | Hydrogen Bond, Pi-Pi Stacking |

| MAO-B | -8.2 | TYR398, TYR435, ILE199 | Hydrogen Bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent analogs.

To build a QSAR model for a series of (2-Fluorobenzyl)hydrazine derivatives, researchers would synthesize a library of related compounds with varying substituents. The biological activity (e.g., IC₅₀ value against a specific target) of each compound would be determined experimentally. Subsequently, various molecular descriptors—physicochemical properties such as lipophilicity (logP), molar refractivity, and electronic parameters—are calculated for each molecule. nih.gov Statistical methods are then employed to derive an equation that links these descriptors to the observed activity.

A QSAR study might reveal that increasing the hydrophobicity of a particular part of the molecule or altering its electronic properties could enhance its inhibitory activity. nih.gov

Table 2: Example of a Hypothetical QSAR Equation for MAO-B Inhibition

| Equation | Statistical Parameters | Key Descriptors |

| pIC₅₀ = 0.85(ClogP) - 0.12(TPSA) + 2.45 | r² = 0.94, q² = 0.81 | ClogP: LipophilicityTPSA: Topological Polar Surface Area |

Before a compound can be considered a viable drug candidate, its ADMET properties must be evaluated. nih.gov In silico ADMET prediction tools have become standard in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicity profiles, saving time and resources. d-nb.info

For this compound, various computational models can predict key parameters. These models use algorithms trained on large datasets of known drugs to estimate properties based on the molecule's structure. mdpi.com Predictions include oral bioavailability, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicities. uem.br Drug-likeness rules, such as Lipinski's Rule of Five, are also assessed to determine if the compound has physicochemical properties consistent with orally active drugs. mdpi.com

Table 3: Predicted ADMET and Physicochemical Properties for (2-Fluorobenzyl)hydrazine

| Property | Predicted Value | Compliance/Interpretation |

| Molecular Weight | 142.16 g/mol | Compliant with Lipinski's Rule (<500) |

| logP | 1.35 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (<10) |

| Human Intestinal Absorption | High | Good potential for oral absorption |

| BBB Permeability | Yes | Likely to cross the blood-brain barrier |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| Ames Mutagenicity | Non-mutagen | Low risk of carcinogenicity |

Advanced Analytical Methodologies for Research Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the structural integrity of (2-Fluorobenzyl)hydrazine (B57542) hydrochloride. These techniques probe the interactions of the molecule with electromagnetic radiation, providing insights into its electronic and vibrational properties and the arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of (2-Fluorobenzyl)hydrazine hydrochloride, offering detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of the free base, (2-Fluorobenzyl)hydrazine, provides characteristic signals for the aromatic and benzyl (B1604629) protons. chemicalbook.com For the hydrochloride salt, these chemical shifts would be expected to shift downfield due to the deshielding effect of the positively charged hydrazinium (B103819) ion. The aromatic protons typically appear in the range of 7.0-7.5 ppm, with their splitting patterns influenced by the ortho-fluorine substituent. smolecule.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The presence of the fluorine atom and the protonated hydrazine (B178648) group in the hydrochloride salt will influence the chemical shifts of the carbon atoms.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful for fluorinated compounds. It provides a distinct signal for the fluorine atom, and its chemical shift and coupling to neighboring protons can confirm the position of the fluorine substituent on the benzyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2-Fluorobenzyl)hydrazine Moiety Note: These are predicted values and may differ from experimental results. The hydrochloride salt would likely show downfield shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 115 - 130 |

| Benzyl CH₂ | ~ 4.0 | ~ 50 |

| NHNH₂ | Variable | - |

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum of the hydrochloride salt is expected to show characteristic bands for the N-H stretching of the hydrazinium ion, which are typically broad and shifted to higher wavenumbers (around 3000-3500 cm⁻¹) due to ionic hydrogen bonding. smolecule.com Aromatic C-H and C=C stretching vibrations, as well as the C-F stretching mode, will also be present.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Hydrazinium) | 3000 - 3500 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-F Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to the π-π* transitions of the fluorinated benzene (B151609) ring. The presence of the hydrazinium group may cause a slight shift in the absorption maxima compared to the free base.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the elemental composition of this compound. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and ionic compounds like this compound. In the positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, confirming its composition of carbon, hydrogen, fluorine, nitrogen, and chlorine. For the dihydrochloride (B599025) salt, the molecular ion peak may be observed at m/z 213, though the free base at m/z 140 is more commonly seen due to the loss of HCl during ionization. smolecule.com A characteristic fragment is the fluorobenzyl cation at m/z 110, resulting from the loss of the hydrazine group. smolecule.com

Table 3: Mass Spectrometry Data for (2-Fluorobenzyl)hydrazine

| Technique | Ion | Expected m/z |

| ESI-MS | [M+H]⁺ (free base) | 141.08 |

| HRMS | [M]⁺ (free base) | 140.0750 |

| HRMS | [M+H]⁺ (dihydrochloride) | 213.03 |

| Fragmentation | [C₇H₆F]⁺ | 110.04 |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating and quantifying the components of a mixture, making them ideal for determining the purity of this compound and for monitoring the progress of chemical reactions in which it is a participant.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of non-volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

In a typical HPLC analysis for this compound, a reverse-phase C18 column is often utilized. The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like water with a small percentage of trifluoroacetic acid (TFA) to improve peak shape. Detection is frequently carried out using a UV detector set at a wavelength where the analyte exhibits strong absorbance, for instance, 210 nm. This technique is highly effective for quantifying impurities, often achieving detection limits of less than 1%. Purity levels for commercially available this compound are often reported to be at or above 98%. synquestlabs.com

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value/Description |

|---|---|

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA (e.g., 15:85 v/v) |

| Detection | UV at 210 nm |

| Purity Standard | Often ≥ 98% synquestlabs.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling much higher pressures.

While specific, detailed UPLC methods for this compound are not extensively documented in publicly available literature, the principles of HPLC are directly transferable. A UPLC method would likely employ a sub-2 µm particle C18 column and a similar mobile phase system to HPLC, but at a higher flow rate. The primary advantages would be a much shorter analysis time and greater peak resolution, allowing for a more accurate and sensitive detection of trace impurities. The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful tool used to confirm purity, with purities of over 80% being determined for final products synthesized from this compound. amazonaws.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique primarily used for the qualitative monitoring of chemical reactions. It allows chemists to quickly assess the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

For reactions involving this compound, a silica (B1680970) gel plate typically serves as the stationary phase. googleapis.com The mobile phase, or eluent, is a solvent system chosen to achieve good separation of the reactants and products; a common choice is a mixture of ethyl acetate (B1210297) and hexanes. amazonaws.comgoogleapis.com After the plate is developed, the separated spots are visualized, often under UV light. TLC is an essential tool in synthetic procedures, for example, to judge when a reaction is complete before proceeding to the workup and purification stages. google.com

Table 2: Typical TLC Conditions for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel Plate googleapis.com |

| Mobile Phase | Ethyl Acetate/Hexanes Gradient amazonaws.comgoogleapis.com |

| Visualization | UV Light |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. This is crucial for unambiguously determining the molecular structure of a compound.

Single Crystal X-ray Diffraction for Absolute Structure Elucidation

Single Crystal X-ray Diffraction is the definitive method for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to map the precise positions of each atom in the molecule and the unit cell of the crystal lattice.

Emerging Research Directions and Future Perspectives for 2 Fluorobenzyl Hydrazine Hydrochloride

Development in Agrochemicals and Crop Protection Agents

The hydrazine (B178648) functional group is a key component in a variety of biologically active compounds, including those developed for agriculture. wiley.com Research into hydrazine derivatives has led to the creation of biodegradable pesticides and herbicides. wiley.com The introduction of a fluorine atom into a molecule can significantly alter its biological activity, a strategy often employed in the design of modern agrochemicals.

While direct research on the agrochemical applications of (2-Fluorobenzyl)hydrazine (B57542) hydrochloride is still emerging, related structures have shown significant promise. Studies and patents have described hydrazine compounds, including fluorinated derivatives, as useful pesticides. google.com For instance, a related compound, (2-Bromo-4-fluorobenzyl)hydrazine hydrochloride, is noted for its potential use in agrochemicals due to its reactive nature. evitachem.com

Catalytic Applications of (2-Fluorobenzyl)hydrazine Hydrochloride and its Derivatives

Hydrazine and its derivatives are widely recognized for their role as reducing agents in catalytic processes, particularly in catalytic transfer hydrogenation. organic-chemistry.org This method offers an alternative to using hazardous hydrogen gas under high pressure. organic-chemistry.org The decomposition of hydrazine derivatives can be catalyzed by various metals to produce hydrogen gas (H₂) and nitrogen (N₂), which are environmentally benign byproducts. For example, ruthenium (Ru) or iridium (Ir) nanoparticles on an aluminum oxide (Al₂O₃) support can catalyze the decomposition of hydrazine derivatives to release H₂ with high purity and selectivity.

The general catalytic process often involves an iron(III) chloride-based system in water, which has proven to be a reusable and eco-friendly method for the reduction of nitroarenes using hydrazine monohydrate. mdpi.com This process is highly selective and works for a variety of nitroarenes, including those with halogen substituents. mdpi.com Similarly, palladium on carbon (Pd/C) is an effective catalyst for the selective reduction of halogenated nitroarenes using hydrazine hydrate (B1144303), yielding halogenated anilines which are important industrial intermediates. organic-chemistry.org